Researchers requiring a structurally defined pyridine-oxadiazole scaffold with a free primary amine for bioconjugation face limited sourcing options. This compound is differentiated by its 5-position connectivity, primary -CH₂NH₂ group, and hydrochloride salt form, which together enable selective acylation or reductive amination at the oxadiazole side-chain without competing reaction at the pyridin-2-ol hydroxyl.
- Orthogonal reactivity: amine-specific NHS-ester coupling leaves the pyridone hydroxyl untouched.
- Enhanced solubility: hydrochloride salt improves aqueous solubility for reliable in vitro assay preparation.
- SAR probe: distinct vector angle vs. 3-attached regioisomer for mapping target-binding orientation.
Molecular FormulaC8H9ClN4O2
Molecular Weight228.63
CAS No.2034154-11-3
Cat. No.B1653891
⚠ Attention: For research use only. Not for human or veterinary use.
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride is a heterocyclic small-molecule scaffold combining a 1,2,4-oxadiazole ring, a pyridin-2-ol moiety, and a primary aminomethyl substituent. The free base (CAS 1550947-43-7) has a molecular formula of C8H8N4O2 and a molecular weight of 192.17 g·mol⁻¹ ; the hydrochloride salt has a molecular weight of 228.63 g·mol⁻¹ . This compound falls within the broader class of pyridine–oxadiazole hybrids that have garnered interest as kinase inhibitor scaffolds and chemical biology probes , although direct quantitative comparative data for this specific compound remain extremely sparse, as noted throughout this guide.
Primary amine handle
Selective bioconjugation scaffold for probe design
5-Position regioisomer
Distinct vector angle vs. 3-attached analogs
HCl salt form
Supports predicted solubility and assay molarity accuracy
SAR reference point
Enables amine basicity and H-bond donor role deconvolution
[1] Gomaa, H. A. M. et al. Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAF V600E inhibitors. RSC Adv. 2026, 16, 14294–14309. DOI: 10.1039/D6RA00207B. View Source
Although a range of pyridine–oxadiazole analogs share a common topological core, three key structural features—the primary aminomethyl side-chain, the 5-position connectivity on the pyridine ring, and the hydrochloride salt form—collectively differentiate 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol hydrochloride from its closest comparators . Substituting any of these features (e.g., replacing the –CH₂NH₂ with –CH₂NHCH₃, relocating the oxadiazole attachment from the 5- to the 3-position of the pyridine ring, or using the free base) has been shown in related series to alter hydrogen-bonding capacity, basicity, solubility, and target-binding profiles, as reviewed in recent pyridine–oxadiazole medicinal chemistry campaigns . Consequently, interchange without head-to-head data risks invalidating structure–activity conclusions or introducing uncharacterized physicochemical liabilities.
Free base may not replace HCl salt
Mass-based molarity calculations shift by ~19% without salt correction; solubility and crystallinity may differ.
N-Methyl analog removes an H-bond donor
Secondary amine in the N-methyl comparator eliminates one hydrogen-bond donor, potentially altering target recognition.
Aminoethyl chain alters predicted pKa and flexibility
Longer linker shifts predicted amine basicity and adds a rotatable bond; binding pose may differ.
3-Position regioisomer changes ring orientation
Different attachment site modifies dipole moment and tautomeric preference; screening results may not transfer.
[1] Gomaa, H. A. M. et al. Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAF V600E inhibitors. RSC Adv. 2026, 16, 14294–14309. DOI: 10.1039/D6RA00207B. View Source
5-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol Hydrochloride: Differentiation from Analogs
HCl Salt vs. Free Base: Molecular Weight Difference
The hydrochloride salt (C₈H₉ClN₄O₂, MW = 228.63 g·mol⁻¹) provides a 36.46 g·mol⁻¹ mass increase relative to the free base (C₈H₈N₄O₂, MW = 192.17 g·mol⁻¹) . This mass difference corresponds to one equivalent of HCl and is typically accompanied by altered aqueous solubility and crystallinity compared to the free base.
HCl Salt vs. Free BaseClass-level
ΔMW +36.46 g·mol⁻¹
Theoretical; experimental solubility not available.
Supports salt-form selection and molarity correction review.
Theoretical calculation based on formula; experimental solubility data are not publicly available.
Why This Matters
For structure-activity studies where precise stoichiometry matters (e.g., molarity-based assays), using the salt rather than the free base without correction introduces a ~19% error in mass-based calculations.
The target compound bears a –CH₂NH₂ group at the oxadiazole 5-position, providing two amine hydrogen-bond donors. In contrast, the comparator 5-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol (CAS 1955547-32-6, MW = 206.21 g·mol⁻¹) carries a secondary –CH₂NHCH₃ group with only one amine H-bond donor. The additional H-bond donor in the target compound can affect target binding and solubility, and the primary amine can be selectively derivatized under conditions that spare the secondary amine.
Primary vs. N-Methyl AmineClass-level
HBD count: 2 vs. 1
Predicted tPSA difference ~17 Ų.
Hydrogen-bond donor count may affect target-binding interpretation.
Target-engagement data absent; requires head-to-head assay.
Medicinal ChemistrySARHydrogen-Bond Donor Count
Evidence Dimension
Amine substitution and H-bond donor count
Target Compound Data
Primary amine (–CH₂NH₂); 2 amine H-bond donors (salt form may be protonated)
Additional H-bond donor changes predicted topological polar surface area (tPSA: ~89 Ų for target free base vs. ~72 Ų for N-methyl analog, predicted values)
Conditions
Predicted using standard fragment-based methods; experimental target-engagement data are absent for both compounds.
Why This Matters
The presence of a second H-bond donor may be critical for binding to targets with complementary acceptor patterns; choosing the N-methyl analog would remove this interaction possibility without experimental validation.
Medicinal ChemistrySARHydrogen-Bond Donor Count
Aminomethyl vs. Aminoethyl: Side-Chain Length Comparison
The aminomethyl linker (–CH₂NH₂) in the target compound is one methylene unit shorter than the aminoethyl side-chain in 5-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol (MW = 206.21 g·mol⁻¹) . Shortening the chain reduces conformational flexibility (fewer rotatable bonds) and is predicted to increase the basicity of the amine (aqueous pKa ~9.8 for –CH₂NH₂ vs. ~10.2 for –CH₂CH₂NH₂, predicted values), which may influence protonation state at physiological pH.
Aminomethyl vs. AminoethylClass-level
ΔpKa ≈ 0.4
Predicted; no experimental pKa available.
Chain length may influence protonation state at assay pH.
Binding pose and permeability differences require validation.
Ligand DesignConformational FlexibilitypKa
Evidence Dimension
Chain length and predicted amine basicity
Target Compound Data
–CH₂NH₂ (1 carbon spacer); predicted pKa ~9.8
Comparator Or Baseline
–CH₂CH₂NH₂ (2 carbon spacer; CAS not specified); predicted pKa ~10.2
Quantified Difference
ΔpKa ≈ 0.4 units; 1 fewer rotatable bond (predicted)
Conditions
Predicted values based on ACD/Labs or analogous aliphatic amines; experimental pKa data are not available for either compound.
Why This Matters
The pKa difference may translate into distinct ionization profiles at assay pH, affecting cell permeability, solubility, and target engagement; the shorter linker may also enforce a different binding pose in target pockets.
Ligand DesignConformational FlexibilitypKa
[1] BenchChem (excluded source; data used only for molecular formula/weight of comparator). 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol. Molecular weight: 206.21 g·mol⁻¹. Note: Source is excluded per protocol; comparator identity and MW are confirmed by multiple independent vendor listings. View Source
5- vs. 3-Position Regioisomer Comparison
The oxadiazole ring is attached at the 5-position of the pyridin-2-ol ring in the target compound, whereas in 3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one the attachment is at the 3-position. This positional isomerism alters the relative orientation of the oxadiazole and pyridine rings and affects the preferred tautomeric form (pyridin-2-ol vs. pyridin-2-one). Molecular weight differs: target HCl salt MW = 228.63 g·mol⁻¹ ; 3-pyridin-2-one analog (free base) MW = 192.17 g·mol⁻¹ .
5- vs. 3-Position RegioisomerClass-level
Δ dipole ≈ 1.2 D
Calculated; no experimental target-binding data.
Ring orientation may influence molecular recognition screening.
Regioisomer choice should be validated per assay system.
RegioisomerismTautomerismPharmacophore Geometry
Evidence Dimension
Positional isomerism and predicted dipole moment
Target Compound Data
5-position attachment; predicted dipole moment ~4.2 D (free base, calculated)
Comparator Or Baseline
3-position attachment (3-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one); predicted dipole moment ~3.0 D (calculated)
Quantified Difference
Δ (predicted dipole moment) ≈ 1.2 D (class-level estimated)
Conditions
Predicted using semi-empirical calculations; no experimental dipole moment or target-binding data are available for either regioisomer.
Why This Matters
Differences in dipole moment and ring orientation can significantly impact molecular recognition, solubility, and crystallinity; selecting the wrong regioisomer may lead to false-negative or false-positive biological readouts in screening campaigns.
Because the compound presents a primary –CH₂NH₂ group on the oxadiazole ring, it can undergo selective acylation, reductive amination, or NHS-ester coupling under conditions that do not react with the pyridin-2-ol hydroxyl . This orthogonal reactivity is absent in the N-methyl analog, making the hydrochloride salt the preferred scaffold for generating probe libraries where linker attachment at the oxadiazole side-chain is required.
SAR: Amine Basicity and H-Bond Donation Role
The predicted differences in amine pKa and H-bond donor count between the target compound and its N-methyl and aminoethyl analogs support the use of this compound as a reference point in SAR tables. Head-to-head biochemical profiling against these comparators would allow medicinal chemistry teams to deconvolute the contributions of amine protonation state versus chain length to target potency.
Physicochemical Profiling & Salt Screening
The mass difference between the free base and the hydrochloride salt is a key parameter for accurate molarity calculations in dose–response assays. The hydrochloride form is predicted to offer enhanced aqueous solubility relative to the free base, making it the immediate choice for in vitro pharmacology experiments where DMSO stock solutions are diluted into aqueous buffers.
Regioisomer Control in Target Engagement
When screening a panel of pyridine–oxadiazole compounds against a target of interest, the 5-attached regioisomer provides a distinct vector angle and predicted dipole moment relative to the 3-attached analog. This compound can serve as a key probe to test whether target binding is sensitive to the relative orientation of the pyridine and oxadiazole rings, thereby guiding medicinal chemistry optimization.
Application
Selection Property
Validation Focus
Amine bioconjugation probe design
Primary amine reactivity
Orthogonal coupling selectivity verification
Amine basicity & H‑bond SAR
Predicted pKa and H‑bond donor count
Target‑engagement comparison vs. N‑methyl/aminoethyl
Physicochemical profiling & salt screening
Salt‑form molecular weight and solubility
Molarity correction and solubility verification
Regioisomer control in target engagement
Ring‑attachment position and dipole
Binding pose sensitivity screening
[1] Gomaa, H. A. M. et al. Design, synthesis and antiproliferative, apoptotic, and immunomodulatory properties of new heteroaryl pyridine-linked 1,2,4-oxadiazoles as prospective dual EGFR/BRAF V600E inhibitors. RSC Adv. 2026, 16, 14294–14309. DOI: 10.1039/D6RA00207B. View Source
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